REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][OH:11].C(N(CC)CC)C.CS(C)=O.N1C=CC=CC=1.S(=O)(=O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)F)CO
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.S(=O)(=O)=O
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.S(=O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After one hour stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After another 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate and saturated sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |